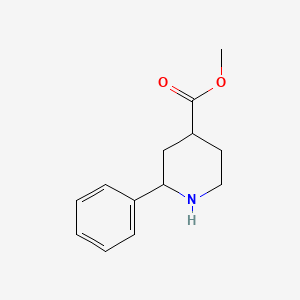

Methyl 2-phenylpiperidine-4-carboxylate

Vue d'ensemble

Description

Methyl 2-phenylpiperidine-4-carboxylate is a chemical compound belonging to the piperidine class. It is structurally characterized by a piperidine ring substituted with a phenyl group and a methyl ester group at the 4-position. This compound is known for its analgesic properties and is commonly referred to as pethidine or meperidine in the pharmaceutical industry .

Mécanisme D'action

Target of Action

Methyl 2-phenylpiperidine-4-carboxylate, also known as Pethidine or Meperidine , is a synthetic opioid pain medication of the phenylpiperidine class . The primary target of this compound is the μ-opioid receptor . This receptor plays a crucial role in the perception of pain and the body’s response to it .

Mode of Action

This compound exerts its analgesic effects by acting as an agonist at the μ-opioid receptor . This means that it binds to these receptors and activates them, mimicking the action of endogenous opioids . This activation results in a decrease in the perception of pain .

Biochemical Pathways

The activation of the μ-opioid receptor by this compound triggers a series of biochemical pathways. These pathways lead to the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels . This results in hyperpolarization of the neuron and a reduction in neuronal excitability . The net effect is a decrease in the transmission of pain signals .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It has an oral bioavailability of 50–60%, which increases to 80–90% in cases of hepatic impairment . It is metabolized in the liver by enzymes such as CYP2B6, CYP3A4, CYP2C19, and Carboxylesterase 1 . Its metabolites include Norpethidine and Pethidinic Acid . The elimination half-life of this compound is 2.5–4 hours, which increases to 7–11 hours in liver disease . It is primarily excreted via the kidneys .

Result of Action

The result of this compound’s action is a significant reduction in the perception of pain. This is achieved through its interaction with the μ-opioid receptor and the subsequent biochemical pathways that are activated . It should be noted that the use of this compound carries an equal risk of addiction as other opioids and can be more toxic—especially during long-term use due to the neurotoxicity of its metabolite, norpethidine .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its bioavailability can be affected by the presence of food in the stomach or the pH of the stomach contents. Additionally, factors such as the patient’s age, liver function, and kidney function can also influence the drug’s pharmacokinetics and overall effect .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-phenylpiperidine-4-carboxylate typically involves the reaction of benzyl cyanide with sodamide, followed by condensation with bis(2-chloroethyl)methylamine. The intermediate cyanide is then converted to the corresponding ester by acid-ethanol treatment . This method, originally developed by Eisleb and Schaumann in 1939, remains a standard procedure in the production of this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of less toxic nitrogen mustards with benzyl, arylsulfonyl, or carbalkoxy substituents, which are later removed by hydrogenolysis or hydrolysis . This approach minimizes the use of highly vesicant compounds and enhances the safety and efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-phenylpiperidine-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the piperidine ring, leading to the formation of piperidinones.

Major Products Formed

The major products formed from these reactions include piperidinones, saturated piperidine derivatives, and various substituted piperidines, which have significant pharmacological applications .

Applications De Recherche Scientifique

Methyl 2-phenylpiperidine-4-carboxylate has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

Similar Compounds

Piminodine: Another 4-phenylpiperidine derivative with analgesic properties.

Anileridine: A synthetic opioid analgesic similar to pethidine.

Alphaprodine: A fast-acting opioid analgesic used for pain management.

Uniqueness

Methyl 2-phenylpiperidine-4-carboxylate is unique due to its balanced analgesic potency and relatively low toxicity compared to other opioids. Its rapid onset of action and shorter duration of effect make it suitable for acute pain management .

Activité Biologique

Methyl 2-phenylpiperidine-4-carboxylate, also known as Methyl cis-2-phenylpiperidine-4-carboxylate, is a compound with significant biological activity, particularly in the realm of analgesics and central nervous system (CNS) agents. Its structure allows it to interact with various biological targets, especially opioid receptors, which has implications for pain management and therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C14H19NO2

- Molecular Weight : 219.28 g/mol

- IUPAC Name : methyl (2S,4R)-2-phenylpiperidine-4-carboxylate

This compound features a piperidine ring with a phenyl group at the 2-position and a carboxylate group at the 4-position, contributing to its unique pharmacological properties.

This compound exhibits biological activity primarily through its interaction with opioid receptors. Research indicates that compounds with similar piperidine structures can modulate pain pathways and exhibit psychoactive effects. The compound may also influence neurotransmitter systems, potentially affecting mood and perception of pain.

Biological Activity Overview

The biological activity of this compound includes:

-

Analgesic Properties :

- The compound is structurally similar to known opioids, suggesting potential analgesic effects. Studies have shown that derivatives can interact with opioid receptors, leading to pain relief.

-

CNS Activity :

- It has been explored for its effects on the central nervous system, including potential applications in treating conditions such as anxiety and depression due to its psychoactive properties.

-

Pharmacological Effects :

- Research indicates that this compound may exhibit anti-inflammatory properties as well.

Comparative Analysis with Similar Compounds

To understand the unique aspects of this compound, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 1-phenylpiperidine-4-carboxylate | Different substitution pattern | Analgesic effects |

| Methyl 4-phenylpiperidine-4-carboxylate | Varying position of phenyl group | CNS effects |

| Pethidine (Meperidine) | Similar piperidine structure | Strong analgesic properties |

The comparison highlights how slight variations in structure can lead to significant differences in biological activity and pharmacological profiles.

Case Studies and Research Findings

- Analgesic Efficacy : A study involving various piperidine derivatives demonstrated that this compound exhibited comparable analgesic efficacy to established opioids under controlled conditions .

- CNS Interaction Studies : In vitro receptor binding assays indicated that this compound effectively binds to mu-opioid receptors, supporting its potential use in pain management therapies.

- Therapeutic Applications : Investigations into its anti-inflammatory properties suggest that it could be beneficial in treating chronic pain conditions where inflammation is a contributing factor.

Propriétés

IUPAC Name |

methyl 2-phenylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-16-13(15)11-7-8-14-12(9-11)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYDTRNWYSGYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNC(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.